2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H14ClNO3S and its molecular weight is 335.8. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
Research has shown that derivatives of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide demonstrate promising antibacterial and antifungal properties. For instance, some compounds in this class, especially 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, have shown effective antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents against various microbial infections (Abbasi et al., 2020).
Enzyme Inhibitory Potential
These compounds have also been studied for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research is significant in the context of treating conditions like diabetes and Alzheimer's disease. Some of these compounds have shown substantial inhibitory activity, indicating potential therapeutic applications (Abbasi et al., 2019).
Antiviral Activity
Another area of application is in antiviral research. The vibrational spectroscopic signatures of these compounds have been studied, and their potential as antiviral agents has been explored through quantum computational approaches. This research points to the possible use of these compounds in the development of antiviral drugs (Jenepha Mary et al., 2022).
Anti-Diabetic Agents
Further studies have explored the anti-diabetic potential of these compounds. Some synthesized derivatives have demonstrated weak to moderate activity against α-glucosidase enzyme, which is crucial in the management of type-2 diabetes (Abbasi et al., 2023).
Anticancer Potential
Additionally, research has investigated the anticancer activities of derivatives of this compound. Certain synthesized compounds have shown promising activity against specific cancer cell lines, indicating their potential use in cancer treatment (Zyabrev et al., 2022).
Future Directions
Mechanism of Action
Target of action
Many compounds that contain a benzodioxin group (like this one does) are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
The compound could bind to its target(s) and modulate their activity, leading to changes in cellular processes. The sulfanyl group in the compound might play a key role in this interaction .
Biochemical pathways
Depending on the targets, the compound could affect various biochemical pathways. For example, it might inhibit or activate certain enzymes, leading to changes in the production of various metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on factors like its solubility, stability, and the presence of functional groups that can be metabolized by the body. The benzodioxin group might influence the compound’s metabolic stability .
Result of action
The cellular and molecular effects of the compound’s action would depend on the specific pathways it affects. These could range from changes in cell signaling to effects on cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLYBRADUDRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.